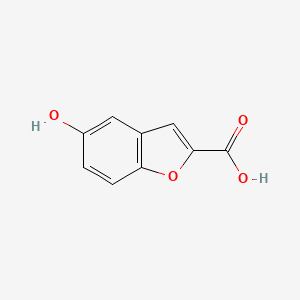

5-Hydroxybenzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFAGAYNULBGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480528 | |

| Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56172-36-2 | |

| Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect's Guide to a Privileged Scaffold: Synthesis of 5-Hydroxybenzofuran-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Among its derivatives, 5-hydroxybenzofuran-2-carboxylic acid stands out as a key intermediate and a pharmacologically significant entity in its own right. Its inherent functionalities—a hydroxyl group amenable to derivatization and a carboxylic acid for amide coupling or esterification—make it a versatile scaffold for drug discovery.[4] This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols.

Introduction: The Significance of the this compound Core

Benzofuran derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 5-hydroxy substitution is particularly noteworthy, as it is a common feature in many natural products and can significantly influence the biological activity of the molecule, often through hydrogen bonding interactions with biological targets. The carboxylic acid at the 2-position provides a crucial handle for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide will dissect established and innovative methodologies for the construction of this valuable scaffold.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through several strategic disconnections. The most prevalent and reliable methods involve either the construction of the furan ring onto a pre-functionalized phenol or the rearrangement of a coumarin precursor.

Perkin Rearrangement: A Classic Route with Modern Enhancements

The Perkin rearrangement offers a robust and time-tested method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[5] This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.

Mechanism: The reaction is initiated by the hydroxide-mediated hydrolysis of the lactone in the 3-halocoumarin. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring. Subsequent acidification yields the desired carboxylic acid.

Workflow Diagram:

Caption: Perkin rearrangement workflow for benzofuran-2-carboxylic acid synthesis.

Experimental Protocol (Microwave-Assisted):

A significant improvement to the classical Perkin rearrangement is the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes while often improving yields.[5]

-

Reaction Setup: In a microwave-safe vessel, combine the 6-hydroxy-3-bromocoumarin (1.0 eq.), ethanol (to dissolve), and sodium hydroxide (3.0 eq.).[5]

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable power (e.g., 300W) for approximately 5 minutes, maintaining a temperature of around 79°C.[5]

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

-

Acidification: Dissolve the residue in a minimal amount of water and acidify to pH 1 with concentrated hydrochloric acid.[5]

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the this compound.[5]

Causality and Insights:

-

Choice of Base: Sodium hydroxide is a strong enough base to efficiently hydrolyze the lactone.

-

Solvent: Ethanol is a common solvent that effectively dissolves the reactants and is compatible with microwave heating.

-

Microwave Acceleration: The use of microwave heating accelerates the reaction by efficiently transferring energy to the polar solvent and reactants, leading to a rapid increase in temperature and reaction rate.[5]

Tandem Oxidative Coupling and Cyclization

A more recent and elegant approach involves the tandem in situ oxidative coupling of a hydroquinone with a β-dicarbonyl compound, followed by cyclization to form the 5-hydroxybenzofuran core.[6]

Mechanism: This reaction is typically mediated by an oxidant like phenyliodonium diacetate (PIDA). The hydroquinone is first oxidized to the corresponding benzoquinone in situ. This is followed by a Michael addition of the enolized β-dicarbonyl compound to the benzoquinone. Subsequent intramolecular cyclization and dehydration yield the functionalized 5-hydroxybenzofuran.

Workflow Diagram:

Caption: Tandem oxidative coupling and cyclization for 5-hydroxybenzofuran synthesis.

Experimental Protocol:

-

Reaction Setup: To a solution of hydroquinone (1.0 eq.) and a suitable β-ketoester (e.g., ethyl 2-chloroacetoacetate) (2.0 eq.) in a solvent such as chlorobenzene, add zinc iodide (0.5 eq.) and phenyliodonium diacetate (PIDA) (1.1 eq.).[6]

-

Reaction Conditions: Reflux the mixture at approximately 95°C for 6 hours.[6]

-

Work-up: After completion, cool the reaction and purify directly by column chromatography on silica gel to afford the ethyl 5-hydroxybenzofuran-2-carboxylate.

-

Hydrolysis: The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water, followed by acidification).

Causality and Insights:

-

Oxidant: PIDA is an effective and relatively mild oxidant for the in situ generation of the benzoquinone.[6]

-

Lewis Acid: Zinc iodide acts as a Lewis acid to activate the β-dicarbonyl compound and facilitate the Michael addition.[6]

-

Substrate Choice: The choice of the β-dicarbonyl compound is critical. For the synthesis of the target molecule, a β-ketoester that can lead to the formation of the 2-carboxylic acid moiety upon cyclization is required.

Synthesis from Substituted Salicylaldehydes

A versatile approach starts from a substituted 2-hydroxybenzaldehyde, specifically 2,5-dihydroxybenzaldehyde. This method builds the furan ring through condensation with an appropriate C2 synthon.

Workflow Diagram:

Caption: Synthesis of this compound from 2,5-dihydroxybenzaldehyde.

Experimental Protocol:

-

O-Alkylation: A mixture of 2,5-dihydroxybenzaldehyde (1.0 eq.), ethyl chloroacetate (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.) in dry DMF is heated with stirring.[7]

-

Cyclization: The resulting intermediate can be cyclized under basic conditions (e.g., using sodium ethoxide in ethanol) to yield ethyl 5-hydroxybenzofuran-2-carboxylate.

-

Hydrolysis: The ester is then hydrolyzed to the carboxylic acid as previously described.

Causality and Insights:

-

Starting Material: The strategic placement of the hydroxyl groups in 2,5-dihydroxybenzaldehyde is key to directing the cyclization to form the desired 5-hydroxy isomer.

-

Reaction Conditions: The use of a polar aprotic solvent like DMF and a base like potassium carbonate facilitates the initial O-alkylation.

Data Summary and Comparison

| Synthesis Pathway | Key Starting Materials | Reagents | Reaction Time | Typical Yield | Advantages | Disadvantages |

| Perkin Rearrangement (Microwave) | 6-Hydroxy-3-bromocoumarin | NaOH, EtOH, HCl | ~5 minutes | High[5] | Very fast, high yielding | Requires synthesis of the halocoumarin precursor |

| Tandem Oxidative Coupling | Hydroquinone, β-Ketoester | PIDA, ZnI2 | ~6 hours | Up to 96%[6] | High atom economy, direct C-H functionalization | May require chromatography, oxidant can be expensive |

| From Substituted Salicylaldehyde | 2,5-Dihydroxybenzaldehyde, Ethyl Chloroacetate | K2CO3, Base | Multi-step | Moderate to Good | Versatile, readily available starting materials | Multi-step process can lower overall yield |

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and considerations. The microwave-assisted Perkin rearrangement offers a rapid and high-yielding route, provided the halocoumarin precursor is accessible. For a more convergent and modern approach, the tandem oxidative coupling presents an elegant solution with high atom economy. The classical approach from substituted salicylaldehydes remains a reliable and versatile option.

As the demand for novel benzofuran-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable syntheses for key intermediates like this compound will remain a critical area of research. Future efforts will likely focus on catalytic C-H activation and flow chemistry approaches to further streamline these synthetic routes.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. benchchem.com [benchchem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

physicochemical properties of 5-Hydroxybenzofuran-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxybenzofuran-2-carboxylic Acid

Abstract

This compound is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1][2] A thorough understanding of its fundamental physicochemical properties is paramount for its effective application in research and development, particularly in drug discovery, where properties such as acidity, solubility, and lipophilicity govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its spectroscopic profile. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this molecule.

Introduction to the Benzofuran Scaffold

Benzofuran derivatives are ubiquitous in nature and have been the subject of extensive synthetic and pharmacological investigation.[1] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds for designing molecules that can bind to a wide range of biological targets. Consequently, they have been developed as anti-inflammatory, anti-cancer, and antimicrobial agents, among other therapeutic applications.[1][2][3] The specific functionalization of the benzofuran ring system, as seen in this compound with its hydroxyl and carboxylic acid moieties, dictates its chemical personality and potential utility.

Core Physicochemical Characteristics

The fundamental properties of a compound provide the initial framework for its scientific evaluation. For this compound, these properties are summarized below. It is important to note that while some data is available from suppliers, other values are computationally predicted and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-1-benzofuran-2-carboxylic acid | [4] |

| CAS Number | 56172-36-2 | [5][6] |

| Molecular Formula | C₉H₆O₄ | [4][6][7] |

| Molecular Weight | 178.14 g/mol | [6] |

| Boiling Point | 396.4 ± 22.0 °C at 760 mmHg (Predicted) | [6] |

| Melting Point | Not available | [8][9] |

| XLogP (Predicted) | 2.1 | [4] |

XLogP is a computed octanol/water partition coefficient that serves as a key indicator of a molecule's lipophilicity.

Acidity and Ionization Profile (pKa)

The pKa, or acid dissociation constant, is a critical parameter that defines the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and receptor binding interactions. This compound is a polyprotic acid, possessing two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

-

Carboxylic Acid Proton: Generally, the pKa for an aromatic carboxylic acid is in the range of 4-5.[10]

-

Phenolic Proton: The pKa for a phenol is typically around 10.[10]

The precise experimental determination of these values is essential for predictive modeling and formulation development.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11] The principle involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the buffering region on the titration curve.[12]

Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.[11]

-

Titration: Place the solution in a temperature-controlled vessel and begin stirring. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve (inflection point). The pKa is determined by identifying the pH at the half-equivalence point. For a diprotic acid, two distinct equivalence points and two corresponding pKa values will be observed.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 5. 5-HYDROXY-1-BENZOFURAN-2-CARBOXYLIC ACID | 56172-36-2 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C9H6O4 | CID 12208972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxybenzofuran-2-carboxylic acid

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of 5-Hydroxybenzofuran-2-carboxylic acid (Molecular Formula: C₉H₆O₄, Molecular Weight: 178.14 g/mol ).[1][2][3] For professionals in pharmaceutical research and chemical synthesis, rigorous spectroscopic analysis is not merely a procedural step but the cornerstone of establishing compound identity, purity, and stability.

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the interpretation of spectral data, and the synergy between different analytical techniques. The protocols described herein are designed to be self-validating, ensuring that the data collected is robust, reproducible, and scientifically sound.

Molecular Structure and Analytical Strategy

The structural characterization of this compound hinges on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive portrait of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework and reveals the precise connectivity of atoms.

-

Infrared (IR) Spectroscopy identifies the key functional groups present, notably the hydroxyl and carboxylic acid moieties.

-

Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the conjugated electronic system of the benzofuran core.

Below is the chemical structure with atoms numbered for clarity in the subsequent NMR analysis.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solvate the polar compound and, importantly, allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.[4][5]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region is particularly informative.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically around 13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[6][7][8] This peak will disappear upon the addition of a drop of D₂O, a key validation step.

-

Phenolic Proton (-OH): The phenolic proton will also appear as a broad singlet, generally between 9.5 and 10.5 ppm, and will also exchange with D₂O.[7]

-

Aromatic Protons (H3, H4, H6, H7):

-

H3: This proton on the furan ring is a singlet and appears around 7.2 ppm. Its chemical shift is influenced by the adjacent oxygen and the electron-withdrawing carboxylic acid group.

-

H4: This proton is ortho to the electron-donating hydroxyl group and will appear as a doublet around 7.0-7.1 ppm.

-

H6: This proton is meta to the hydroxyl group and ortho to H7. It will appear as a doublet of doublets around 6.9 ppm.

-

H7: This proton is ortho to the fused furan oxygen and will be the most downfield of the benzene ring protons, appearing as a doublet around 7.4-7.5 ppm.

-

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 165-175 ppm region.[9][10][11]

-

Aromatic and Furan Carbons: The nine other carbons will appear in the aromatic region (approx. 100-160 ppm). The carbons directly attached to oxygen (C2, C5, C7a) will be the most downfield in this region. The specific assignments can be confirmed with 2D NMR experiments like HSQC and HMBC.

Summary of Predicted NMR Data

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | |||

| Proton | Predicted Shift (ppm) | Multiplicity | Carbon | Predicted Shift (ppm) |

| -COOH | ~13.0 | Broad Singlet | C8 (-COOH) | ~170 |

| 5-OH | ~10.0 | Broad Singlet | C5 | ~155 |

| H7 | ~7.5 | Doublet (d) | C7a | ~148 |

| H3 | ~7.2 | Singlet (s) | C2 | ~145 |

| H4 | ~7.0 | Doublet (d) | C3a | ~128 |

| H6 | ~6.9 | Doublet of Doublets (dd) | C7 | ~122 |

| C4 | ~115 | |||

| C6 | ~112 | |||

| C3 | ~105 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[7]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to obtain a high-resolution spectrum.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For full characterization, 2D NMR experiments (COSY, HSQC, HMBC) should be performed.

-

Validation: After the initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the exchangeable -OH and -COOH protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.

-

O-H Stretching: Due to extensive hydrogen bonding (dimerization) of the carboxylic acid, a very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[12][13][14] The phenolic O-H stretch (typically 3200-3600 cm⁻¹) will be masked by this broad carboxylic acid band.[7]

-

C-H Stretching: Sharp, medium-intensity peaks for the aromatic C-H stretches will appear just above 3000 cm⁻¹.[7]

-

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch of the conjugated carboxylic acid will be present in the range of 1680-1710 cm⁻¹.[7][15]

-

C=C Stretching: Multiple medium-to-strong bands from the aromatic and furan rings will be observed between 1450 and 1600 cm⁻¹.[7]

-

C-O Stretching: Strong bands corresponding to the C-O stretching of the carboxylic acid and the ether linkage of the furan ring will appear in the 1210-1320 cm⁻¹ region.[12]

Summary of Expected IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C Stretch (Aromatic/Furan) | 1450-1600 | Medium-Strong |

| C-O Stretch (Acid/Ether) | 1210-1320 | Strong |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record a background spectrum first, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the compound's stability and fragmentation pathways. Electrospray Ionization (ESI) in negative ion mode is the ideal choice for this acidic, phenolic compound, as it readily forms a deprotonated molecular ion.[16][17][18]

-

Molecular Ion: The primary ion observed will be the [M-H]⁻ peak at an m/z (mass-to-charge ratio) of 177.0193, corresponding to the loss of a proton from either the carboxylic acid or the phenolic hydroxyl group.[19]

-

Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would be expected to produce key fragments:

-

Loss of CO₂ (44 Da): A significant fragment at m/z 133, resulting from the loss of carbon dioxide from the carboxylate group.

-

Loss of CO (28 Da): A subsequent loss of carbon monoxide from the m/z 133 fragment could lead to a peak at m/z 105.

-

Summary of Expected ESI-MS Data (Negative Ion Mode)

| m/z (Expected) | Ion Formula | Description |

| 177.0193 | [C₉H₅O₄]⁻ | Molecular Ion ([M-H]⁻) |

| 133.0295 | [C₈H₅O₂]⁻ | [M-H-CO₂]⁻ |

| 105.0346 | [C₇H₅O]⁻ | [M-H-CO₂-CO]⁻ |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source. Set the instrument to operate in negative ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Tandem MS (MS/MS): To confirm fragmentation, perform an MS/MS experiment by selecting the [M-H]⁻ ion (m/z 177) as the precursor and acquiring its product ion spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzofuran ring.

-

Spectral Features: Benzofuran derivatives typically exhibit multiple strong absorption bands in the UV region.[20][21] For this compound, absorptions corresponding to π → π* transitions are expected. The presence of the hydroxyl and carboxyl groups will influence the exact position and intensity of these bands. Two main absorption maxima (λmax) are predicted, likely around 250-260 nm and 300-320 nm.

Summary of Predicted UV-Vis Data

| Transition | Predicted λmax (in Ethanol) |

| π → π | ~255 nm |

| π → π | ~310 nm |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

-

Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

Integrated Workflow for Structural Confirmation

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of this compound is distinct and can be fully characterized through the systematic application of NMR, IR, MS, and UV-Vis spectroscopy. The combination of a downfield exchangeable proton signal near 13 ppm in ¹H NMR, a strong carbonyl absorption around 1700 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 177 in negative-ion ESI-MS provides a powerful and specific fingerprint for this molecule. This guide equips researchers with the foundational knowledge and practical protocols to confidently perform this essential characterization.

References

- 1. This compound | C9H6O4 | CID 12208972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-HYDROXY-1-BENZOFURAN-2-CARBOXYLIC ACID | 56172-36-2 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. echemi.com [echemi.com]

- 15. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 16. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry | MDPI [mdpi.com]

- 18. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PubChemLite - this compound (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxybenzofuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Hydroxybenzofuran-2-carboxylic acid, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization based on the well-understood chemistry of its constituent functional groups—a benzofuran core, a phenolic hydroxyl group, and a carboxylic acid moiety. We delve into the mechanistic underpinnings of its expected solubility in various solvent systems and its susceptibility to degradation under diverse stress conditions. Detailed, step-by-step methodologies for empirical determination of these parameters are provided, adhering to international regulatory standards, to empower researchers in their discovery and development endeavors.

Introduction: The Chemical Landscape of this compound

This compound is a multifaceted organic molecule belonging to the benzofuran class of heterocyclic compounds.[1][2] Its structure, featuring a fused benzene and furan ring system, is adorned with two key functional groups that dictate its chemical behavior: a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position.[1][3] This unique arrangement makes it a subject of interest in medicinal chemistry and materials science, where such scaffolds are often explored for their biological activities.[4]

The phenolic hydroxyl group and the carboxylic acid are both ionizable, suggesting that the compound's solubility and stability will be highly dependent on the pH of its environment. The benzofuran ring system, while aromatic, also possesses sites susceptible to oxidative and photolytic degradation. A thorough understanding of these characteristics is paramount for any application, from designing synthetic and purification schemes to formulating stable dosage forms and predicting its pharmacokinetic profile.

This guide will first explore the theoretical and practical aspects of the solubility of this compound, followed by a detailed examination of its chemical stability, including potential degradation pathways and a framework for comprehensive stability testing.

Solubility Profile: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its solubility is governed by the interplay of its polar functional groups and its relatively non-polar aromatic core.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational understanding of solubility. The presence of both a hydrogen bond donor/acceptor hydroxyl group and a carboxylic acid group imparts polar characteristics to the molecule, suggesting potential solubility in polar solvents. Conversely, the benzofuran ring system contributes to its lipophilicity.

-

Aqueous Solubility and pH-Dependence: The aqueous solubility of this compound is expected to be highly pH-dependent. The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.

-

The carboxylic acid is the more acidic of the two, with a predicted pKa likely in the range of 3-4, similar to other benzofuran-2-carboxylic acids.[5] At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more polar and thus more water-soluble.[6]

-

The phenolic hydroxyl group is less acidic, with a pKa typically in the range of 8-10. At highly alkaline pH values, this group will also deprotonate, further increasing aqueous solubility.

-

-

Solubility in Organic Solvents: The compound is expected to exhibit solubility in a range of organic solvents.[7]

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with both the hydroxyl and carboxylic acid groups, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, facilitating the dissolution of the compound.[7]

-

Non-polar Solvents (e.g., hexane, toluene): Solubility in these solvents is expected to be limited due to the polarity of the hydroxyl and carboxylic acid functional groups.

-

Quantitative Solubility Data

| Solvent System | Predicted Solubility | Experimentally Determined Solubility | Temperature (°C) |

| Water (pH 2) | Low | 25 | |

| Water (pH 7.4) | Moderate | 25 | |

| Water (pH 10) | High | 25 | |

| Ethanol | High | 25 | |

| Methanol | High | 25 | |

| Acetone | Moderate | 25 | |

| Dimethyl Sulfoxide (DMSO) | High | 25 | |

| Dichloromethane | Low | 25 | |

| Hexane | Very Low | 25 |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[8]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH-buffered solutions, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated HPLC-UV system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to allow the excess solid to sediment. For improved separation, centrifuge the vials.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.

Diagram of Solubility Determination Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Chemical Stability: A Proactive Approach to Degradation

Understanding the chemical stability of a molecule is crucial for defining its shelf-life, storage conditions, and for developing a robust formulation.[9][10] For this compound, its stability is influenced by the inherent reactivity of the benzofuran ring, the phenolic hydroxyl group, and the carboxylic acid.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated:

-

Hydrolysis: While the benzofuran ring itself is generally stable to hydrolysis, the ester-like linkage within the furan ring could be susceptible to cleavage under harsh acidic or basic conditions, although this is less common for aromatic heterocycles.

-

Oxidation: The phenolic hydroxyl group is a primary site for oxidation.[11] Exposure to atmospheric oxygen, oxidizing agents, or even light can initiate radical-mediated reactions, potentially leading to the formation of quinone-type structures and colored degradants. The electron-rich benzofuran ring is also susceptible to oxidative degradation.

-

Photodegradation: Aromatic systems, particularly those with heteroatoms and hydroxyl substituents, can absorb UV light, leading to excited states that can undergo various reactions, including oxidation and ring cleavage.[12]

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway.[13] This would result in the formation of 5-hydroxybenzofuran.

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[14][15] The following protocol is based on the ICH Q1A(R2) guideline.[9]

Objective: To intentionally degrade this compound under various stress conditions to an extent of 5-20% degradation.[16]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

Calibrated HPLC-UV/MS system

Procedure: A stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) should be prepared.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Store samples at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the samples with NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Store samples at room temperature.

-

Withdraw aliquots at various time points.

-

Neutralize the samples with HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Store at room temperature, protected from light.

-

Withdraw aliquots at various time points.

-

-

Thermal Degradation (Solid and Solution):

-

Solid: Place the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Solution: Store the stock solution in an oven at an elevated temperature (e.g., 60°C).

-

Analyze samples after a defined period (e.g., 24, 48, 72 hours).

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after exposure.

-

Sample Analysis: All stressed samples, along with an unstressed control, should be analyzed by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[17] Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradants.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the analytical method used to separate and quantify the parent compound from any degradation products.[11][18]

Objective: To develop and validate an HPLC method that can resolve this compound from all potential degradation products.

Starting Conditions (to be optimized):

-

HPLC System: A standard HPLC with a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound and selecting the wavelength of maximum absorbance. The PDA detector will be crucial for monitoring peak purity and detecting degradants with different chromophores.

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

This compound is a molecule with a rich chemical functionality that dictates its solubility and stability. This guide provides a comprehensive framework for its characterization. The pH-dependent solubility, driven by its carboxylic acid and phenolic hydroxyl groups, is a key consideration for its handling and formulation. Its susceptibility to oxidation, photolysis, and thermal degradation necessitates careful control of storage conditions.

It is strongly recommended that the experimental protocols outlined in this guide be performed to generate empirical data for this compound. This data will be invaluable for any research or development program, ensuring the integrity of the molecule and the reliability of experimental outcomes. The development and validation of a stability-indicating analytical method should be a primary objective to support all future work with this compound.

References

- 1. This compound | C9H6O4 | CID 12208972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran-2-carboxylic acid [webbook.nist.gov]

- 3. PubChemLite - this compound (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. pnrjournal.com [pnrjournal.com]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. kinampark.com [kinampark.com]

The Therapeutic Potential of 5-Hydroxybenzofuran-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

The benzofuran scaffold represents a privileged structure in medicinal chemistry, with a diverse array of its derivatives demonstrating significant pharmacological activities. This technical guide focuses on the therapeutic potential of a specific, yet promising, member of this family: 5-Hydroxybenzofuran-2-carboxylic acid. While much of the existing research has explored broader benzofuran derivatives, this document synthesizes available data to provide a forward-looking perspective on the potential applications of this compound. We will delve into its plausible anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, grounded in the established bioactivities of structurally related molecules. This guide will further present detailed experimental protocols and conceptual mechanistic pathways to empower researchers in their exploration of this compound as a novel therapeutic agent.

Introduction: The Benzofuran Core and the Promise of this compound

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a structural motif found in numerous natural products and synthetic molecules with potent biological activities.[1] Its derivatives have garnered considerable attention in drug discovery for their broad therapeutic window, encompassing anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] The specific substitution pattern on the benzofuran core dictates the compound's pharmacological profile and potency.

This compound is characterized by a hydroxyl group at the C-5 position and a carboxylic acid group at the C-2 position. These functional groups are anticipated to play a crucial role in the molecule's biological interactions. The hydroxyl group can act as a hydrogen bond donor and may be critical for antioxidant activity, while the carboxylic acid moiety can participate in electrostatic interactions and hydrogen bonding with biological targets, such as enzyme active sites.[5] This guide will explore the therapeutic hypotheses for this compound based on these structural features and the wealth of data on related benzofuran derivatives.

Potential Therapeutic Applications

Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been shown to exert anti-inflammatory effects, often through the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7] These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[7] The structural characteristics of this compound suggest its potential to interfere with these signaling cascades.

Proposed Mechanism of Action: It is hypothesized that this compound may inhibit the activation of the NF-κB and MAPK pathways. This could occur through the inhibition of upstream kinases or by preventing the nuclear translocation of key transcription factors. The hydroxyl and carboxylic acid groups may be instrumental in binding to the active sites of enzymes like IKK (IκB kinase) or MAP kinases (e.g., JNK, p38, ERK), thereby blocking the downstream inflammatory response.[7]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a standard method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Table 1: Hypothetical Anti-Inflammatory Activity Data

| Compound | Concentration (µM) | NO Inhibition (%) |

| This compound | 1 | 15.2 ± 2.1 |

| 5 | 35.8 ± 3.5 | |

| 10 | 58.1 ± 4.2 | |

| 25 | 75.6 ± 5.0 | |

| 50 | 89.3 ± 3.8 | |

| Positive Control (e.g., Dexamethasone) | 10 | 92.5 ± 2.9 |

Note: This data is illustrative and would need to be confirmed by experimental studies.

Signaling Pathway Visualization

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways.

Antioxidant Activity

Scientific Rationale: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in a multitude of diseases. Phenolic compounds, such as this compound, are known to possess antioxidant properties due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[8] The benzofuranone core, a related structure, is also recognized for its antioxidant potential.[9]

Proposed Mechanism of Action: The primary antioxidant mechanism of this compound is likely through direct radical scavenging. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions. The resulting phenoxy radical is stabilized by resonance within the aromatic system. Additionally, it may chelate metal ions involved in the generation of ROS.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Table 2: Hypothetical DPPH Radical Scavenging Activity

| Compound | IC50 (µM) |

| This compound | 25.4 ± 1.8 |

| Ascorbic Acid (Positive Control) | 18.2 ± 1.5 |

Note: This data is illustrative and requires experimental validation.

Mechanism Visualization

Caption: Proposed mechanism of ROS scavenging.

Antimicrobial Activity

Scientific Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[10][11] The specific structural features of this compound, including its aromatic and acidic nature, may enable it to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 3: Hypothetical Antimicrobial Activity (MIC)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 |

| Escherichia coli (Gram-negative) | 64 |

| Candida albicans (Fungus) | 32 |

Note: This data is hypothetical and requires experimental verification.

Anticancer Activity

Scientific Rationale: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity.[1][12] These derivatives can induce apoptosis, inhibit cell proliferation, and target various signaling pathways dysregulated in cancer.[2] The presence of a hydroxyl group and a carboxylic acid group on the benzofuran ring of this compound suggests potential interactions with key cancer-related targets.

Proposed Mechanism of Action: The anticancer effects of this compound could be multi-faceted. It may inhibit protein kinases, such as Pim-1, which are often overexpressed in cancer cells.[5] The carboxylic acid moiety could form crucial interactions within the kinase active site.[5] Furthermore, its antioxidant properties may contribute to its anticancer effects by mitigating oxidative stress that can drive tumorigenesis. It may also induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) can be determined.

Table 4: Hypothetical Anticancer Activity (IC50)

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.8 |

| A549 (Lung Cancer) | 22.5 |

| HCT116 (Colon Cancer) | 18.2 |

Note: This data is for illustrative purposes and needs to be experimentally determined.

Workflow Visualization

Caption: Experimental workflow for assessing anticancer potential.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound can be achieved through various established methods for benzofuran ring formation, often starting from substituted phenols.[4] Structure-activity relationship studies on related benzofuran derivatives have shown that the nature and position of substituents on the benzofuran core are critical for biological activity.[1] For instance, the presence of a hydroxyl group is often associated with enhanced antioxidant and anticancer activities.[8] The carboxylic acid at the C-2 position is also a key feature for interaction with certain biological targets.[5] Future research should focus on synthesizing derivatives of this compound to explore how modifications to the hydroxyl and carboxylic acid groups, as well as substitutions on the benzene ring, impact its therapeutic potential.

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader benzofuran class, it is reasonable to hypothesize that this compound possesses significant anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The experimental protocols and mechanistic frameworks provided in this guide offer a robust starting point for researchers to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule. Further investigations, including comprehensive in vitro and in vivo studies, are warranted to establish its efficacy and safety profile, paving the way for its potential translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. jocpr.com [jocpr.com]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Exploring the Antioxidant Properties of 5-Hydroxybenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant compounds. 5-Hydroxybenzofuran-2-carboxylic acid, a benzofuran derivative, presents a promising scaffold for therapeutic intervention due to its structural similarity to known phenolic antioxidants. This technical guide provides a comprehensive framework for the systematic evaluation of its antioxidant properties. We will delve into the foundational principles of antioxidant action, detail a suite of robust in vitro and cell-based assays, and introduce computational approaches for mechanistic elucidation and prediction of drug-like properties. This document is intended to serve as a practical resource for researchers aiming to rigorously characterize the antioxidant potential of this and similar compounds, thereby accelerating the journey from discovery to clinical application.

Introduction: The Rationale for Investigating this compound as an Antioxidant

The benzofuran scaffold is present in a variety of natural and synthetic compounds that exhibit a wide range of biological activities.[1][2] The antioxidant potential of benzofuran derivatives, particularly those with hydroxyl substitutions, has been a subject of considerable research.[1][3] The hydroxyl group on the benzene ring of this compound is a key structural feature, analogous to the active moieties in well-established antioxidants like vitamin E and flavonoids. This hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions.

The carboxylic acid group at the 2-position can influence the compound's solubility, distribution, and interaction with biological targets. Understanding the interplay between these functional groups is crucial for elucidating the compound's overall antioxidant profile and its potential as a therapeutic agent. This guide will provide the necessary tools to dissect these structure-activity relationships.

Foundational Assessment: In Silico Prediction of Drug-Likeness

Before embarking on extensive laboratory-based assays, in silico methods provide a rapid and cost-effective initial assessment of a compound's potential as a drug candidate.[4][5] These computational tools predict key pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T).[5][6]

Lipinski's Rule of Five

A fundamental checkpoint in early drug discovery is Lipinski's Rule of Five.[7][8][9] This rule of thumb helps to predict the oral bioavailability of a compound.[10][11] An orally active drug generally should not violate more than one of the following criteria[8][9]:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 178.14 g/mol | Yes |

| LogP | 1.8-2.2 (Varies by prediction tool) | Yes |

| Hydrogen Bond Donors | 2 | Yes |

| Hydrogen Bond Acceptors | 4 | Yes |

Note: These values are estimations from various computational chemistry platforms and should be experimentally verified.

ADMET Prediction

Beyond Lipinski's rule, a more detailed ADMET profile can be computationally generated.[12][13] This analysis predicts factors such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.[6] Early identification of potential liabilities in these areas can guide chemical modifications to improve the compound's overall profile.[12]

In Vitro Evaluation of Antioxidant Capacity

In vitro assays are essential for quantifying the direct antioxidant activity of a compound. These assays are typically based on the ability of the antioxidant to scavenge stable free radicals or to reduce metal ions. It is crucial to employ a battery of tests that probe different mechanisms of antioxidant action.[14]

Radical Scavenging Assays

The DPPH assay is a widely used and rapid method to assess free radical scavenging activity.[15][16] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16][17]

Experimental Protocol: DPPH Assay [15][16]

-

Reagent Preparation:

-

Assay Procedure:

-

Measurement and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.[15]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[18][19] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[18][20] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured at 734 nm.[18][21] This assay is applicable to both hydrophilic and lipophilic compounds.[14][18]

Experimental Protocol: ABTS Assay [18][19][20]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[18][19]

-

To generate the ABTS•+ solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19][20][21]

-

Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[21]

-

-

Assay Procedure:

-

Measurement and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Metal Ion Reducing Assays

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[22] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[23]

Experimental Protocol: FRAP Assay [22][24]

-

Reagent Preparation:

-

Assay Procedure:

-

Measurement and Analysis:

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known concentration of FeSO₄.

-

The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as mmol Fe²⁺ equivalents per liter or gram of sample.

-

Table 2: Summary of In Vitro Antioxidant Assays

| Assay | Principle | Wavelength | Standard |

| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid, Trolox |

| ABTS | Radical Scavenging | 734 nm | Trolox |

| FRAP | Ferric Ion Reduction | 593 nm | FeSO₄ |

Cell-Based Evaluation of Antioxidant Activity

While in vitro assays are valuable for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization.[25][26] Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential.[27][28]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells.[26][27] The probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[25][26] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[25][27] An effective antioxidant will scavenge the ROS and inhibit the formation of DCF.[26]

Experimental Protocol: CAA Assay [25][26]

-

Cell Culture:

-

Assay Procedure:

-

Wash the cells with a suitable buffer.

-

Incubate the cells with the test compound and DCFH-DA for a specific time (e.g., 1 hour) to allow for uptake and de-esterification.[25]

-

Wash the cells to remove excess probe and compound.

-

Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[26]

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

-

The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

-

Results are often expressed as quercetin equivalents.[27]

-

In Vivo Antioxidant Models

To further validate the antioxidant potential of this compound, in vivo studies using model organisms are necessary.[30] These models allow for the assessment of the compound's efficacy in a whole organism, taking into account complex physiological processes.

Commonly used models include rodents (mice or rats) where oxidative stress is induced by agents like D-galactose or carbon tetrachloride.[31] Key biomarkers of oxidative stress are then measured in tissues and serum, including:

-

Malondialdehyde (MDA): A marker of lipid peroxidation.[31]

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px): Key antioxidant enzymes.[31]

-

Total Antioxidant Capacity (T-AOC): A measure of the overall antioxidant status.[31]

The yeast Saccharomyces cerevisiae is also a valuable model organism for studying antioxidant activity due to its well-characterized antioxidant defense systems.[32][33]

Computational Mechanistic Studies

Computational chemistry can provide deep insights into the mechanisms of antioxidant action.[34][35] Density Functional Theory (DFT) calculations can be used to determine key parameters that govern a compound's radical scavenging ability, such as:

-

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond in the hydroxyl group. A lower BDE indicates easier hydrogen donation.[35][36]

-

Ionization Potential (IP): The energy required to remove an electron. This is relevant for single electron transfer (SET) mechanisms.[35]

-

Proton Affinity (PA): Related to the sequential proton loss electron transfer (SPLET) mechanism.

By comparing these calculated parameters with those of known antioxidants, it is possible to predict the dominant mechanism of action for this compound.[36] Machine learning models are also emerging as powerful tools for predicting antioxidant activity based on chemical structure.[37][38]

Conclusion and Future Directions

This guide has outlined a multi-faceted approach for the comprehensive evaluation of the antioxidant properties of this compound. By integrating in silico predictions, a suite of in vitro and cell-based assays, and computational mechanistic studies, researchers can build a robust and compelling case for its potential as a novel antioxidant therapeutic. Future work should focus on in vivo efficacy studies in relevant disease models to translate these preclinical findings into clinical applications. The exploration of derivatives of this compound could also lead to the discovery of compounds with enhanced potency and improved pharmacokinetic profiles.[39]

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

References

- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 10. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. fiveable.me [fiveable.me]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. benchchem.com [benchchem.com]

- 17. zen-bio.com [zen-bio.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 21. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ultimatetreat.com.au [ultimatetreat.com.au]

- 23. zen-bio.com [zen-bio.com]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. kamiyabiomedical.com [kamiyabiomedical.com]

- 26. benchchem.com [benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. mdpi.com [mdpi.com]

- 35. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]

- 37. Predicting antioxidant activity of compounds based on chemical structure using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 38. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 39. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antifungal Activity of 5-Hydroxybenzofuran-2-carboxylic Acid Derivatives

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This technical guide focuses on a specific, promising subclass: 5-Hydroxybenzofuran-2-carboxylic acid derivatives. We will provide an in-depth exploration of their synthesis, methodologies for evaluating their biological activity, insights into their mechanism of action, and a detailed analysis of their structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the field of antifungal therapeutics.

Introduction: The Benzofuran Scaffold in Antifungal Drug Discovery

Invasive fungal infections represent a significant and growing challenge to global health, particularly affecting immunocompromised patient populations.[2] The limited arsenal of available antifungal drugs and the emergence of resistance underscore the critical need for new therapeutic strategies.[3] Heterocyclic compounds are a cornerstone of modern pharmacology, and among them, the benzofuran ring system is of particular interest.[1] This scaffold is present in a wide array of natural and synthetic molecules demonstrating potent biological activities, including antifungal properties.[4][5]

A key clinical touchstone is the drug amiodarone, a benzofuran-based antiarrhythmic agent that also exhibits broad-spectrum antifungal activity.[4][6] Mechanistic studies have revealed that amiodarone's fungicidal effect is linked to its ability to disrupt intracellular calcium (Ca2+) homeostasis, a pathway that presents a compelling target for novel antifungal development.[4][7] The inherent bioactivity of the benzofuran core, exemplified by amiodarone and other natural products, provides a robust starting point for the rational design of new, more potent, and selective antifungal agents.[8] This guide specifically delves into derivatives of this compound, a scaffold that combines key pharmacophoric features ripe for chemical exploration.

Synthesis and Derivatization Strategies